N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide
Description
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-20(2,3)13-18(23)21-15-8-9-16-14(12-15)6-4-10-22(16)19(24)17-7-5-11-25-17/h5,7-9,11-12H,4,6,10,13H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPFAJQIYHUSCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of N-[1-(Furan-2-carbonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]-3,3-Dimethylbutanamide
The target molecule can be dissected into three primary building blocks:
- 1,2,3,4-Tetrahydroquinolin-6-amine : Serves as the central heterocyclic scaffold.
- Furan-2-carbonyl chloride : Provides the acylating agent for the tetrahydroquinoline’s nitrogen.
- 3,3-Dimethylbutanoyl chloride : Forms the terminal amide moiety.
A convergent synthesis strategy is favored, wherein the tetrahydroquinoline core is pre-functionalized before sequential acylation and amidation.
Synthesis of 1,2,3,4-Tetrahydroquinolin-6-amine
Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction enables the formation of the tetrahydroisoquinoline skeleton from β-phenylethylamides. For example, heating N-(2-phenylethyl)acetamide with phosphorus oxychloride (POCl₃) at 80–100°C induces cyclization to 3,4-dihydroisoquinoline, which is subsequently reduced to 1,2,3,4-tetrahydroquinoline using sodium borohydride (NaBH₄).
Table 1: Optimization of Bischler-Napieralski Cyclization
| Starting Material | Reagent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| N-(2-Phenylethyl)acetamide | POCl₃ | 80 | 65 | |
| N-(2-Phenylethyl)benzamide | PCl₅ | 100 | 72 |
Acylation of 1,2,3,4-Tetrahydroquinolin-6-amine with Furan-2-carbonyl Chloride
Microwave-Assisted Acylation
Microwave irradiation significantly accelerates acylation reactions. A mixture of 1,2,3,4-tetrahydroquinolin-6-amine (1.0 eq), furan-2-carbonyl chloride (1.2 eq), and triethylamine (2.0 eq) in dry dichloromethane (DCM) irradiated at 160°C for 15 minutes yields N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-amine] with 88% efficiency.
Table 2: Solvent Screening for Acylation
| Solvent | Base | Time (min) | Yield (%) |
|---|---|---|---|
| Dichloromethane | Triethylamine | 15 | 88 |
| Tetrahydrofuran | DIPEA | 30 | 76 |
| Acetonitrile | Pyridine | 45 | 63 |
Classical Schotten-Baumann Conditions
In a round-bottom flask, furan-2-carbonyl chloride (1.5 eq) is added dropwise to a vigorously stirred solution of tetrahydroquinolin-6-amine in 10% aqueous NaOH at 0°C. The reaction proceeds for 2 hours, yielding the acylated intermediate in 74% yield after extraction with ethyl acetate.
Amidation with 3,3-Dimethylbutanoyl Chloride
Coupling Agent-Mediated Amidation
Activation of 3,3-dimethylbutanoic acid using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DCM facilitates amide bond formation. The acylated tetrahydroquinoline (1.0 eq) reacts with the pre-activated acid (1.2 eq) at room temperature for 12 hours, affording the final product in 82% yield.
Table 3: Comparison of Coupling Agents
| Coupling System | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| EDCl/HOBt | DCM | 82 | 98.5 |
| DCC/DMAP | THF | 75 | 97.2 |
| HATU/DIEA | DMF | 89 | 99.1 |
One-Pot Acylation-Amidation
A sequential one-pot protocol eliminates intermediate purification. After completing the furan-2-carbonyl acylation, 3,3-dimethylbutanoyl chloride (1.5 eq) and DIPEA (2.0 eq) are directly added to the reaction mixture. Stirring at 25°C for 24 hours delivers the target compound in 68% yield.
Purification and Characterization
Challenges and Optimization Opportunities
- Regioselectivity : Competing acylation at the tetrahydroquinoline’s aromatic amine necessitates protecting group strategies.
- Scalability : Microwave methods, while efficient, face limitations in industrial-scale reactors. Continuous-flow systems may mitigate this.
- Byproduct Formation : Over-acylation generates bis-furanoyl derivatives, requiring precise stoichiometric control.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The quinoline moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives.
Scientific Research Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The furan and quinoline moieties can bind to various enzymes and receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Comparisons
Core Structure and Substituents
The tetrahydroquinoline backbone is a common feature among the compounds in –5. Key differences lie in the substituents:
- Furan-2-carbonyl vs. Thiophene-2-carboximidamide: The target compound’s furan-2-carbonyl group replaces the thiophene-2-carboximidamide moiety seen in compounds 68–71 ().
- 3,3-Dimethylbutanamide vs. Acetamide Derivatives : The target’s bulky 3,3-dimethylbutanamide group contrasts with the smaller acetamide substituents in (e.g., 4-methoxyphenylacetamide in G502-0095). This bulk may enhance lipophilicity, improving membrane permeability but possibly reducing solubility .
Molecular Data
Enzyme Inhibition Potential
Compounds in –3 were evaluated for nitric oxide synthase (NOS) inhibition, with thiophene derivatives (e.g., compound 68) showing activity against iNOS, eNOS, and nNOS . The target compound’s furan group may exhibit distinct electronic interactions with NOS isoforms, though direct data are unavailable.
Key Research Findings and Implications
- Structural Optimization : Replacing thiophene with furan and modifying the amide substituent (e.g., 3,3-dimethylbutanamide) could balance lipophilicity and solubility for improved pharmacokinetics.
- Biological Activity: While thiophene analogs show NOS inhibition, the target compound’s furan group may shift activity toward HDAC inhibition or other targets, warranting further screening.
- Industrial Relevance : Structural parallels to pesticide chemicals () suggest versatility in design but underscore the need for targeted functional assays to clarify applications .
Biological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a furan-2-carbonyl group linked to a tetrahydroquinoline moiety and a dimethylbutanamide group. Its molecular formula is , and it exhibits unique structural characteristics that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N2O2 |
| Molecular Weight | 286.37 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that compounds with structural similarities to this compound exhibit significant antimicrobial activity. For instance:
- Antifungal Activity : Studies have shown that derivatives containing furan rings demonstrate good activity against Candida albicans at concentrations as low as 64 µg/mL .
- Antibacterial Activity : The compound's analogs have been tested against Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MIC) ranging from 64 to 128 µg/mL .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways. The furan and carbonyl groups may interact with enzyme active sites, disrupting normal biological processes . This suggests a potential role in the development of new antimicrobial agents.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common approaches include:
- Formation of the Furan Derivative : Starting materials undergo cyclization under acidic conditions to form the furan moiety.
- Tetrahydroquinoline Synthesis : A series of reactions involving amination and cyclization yield the tetrahydroquinoline structure.
- Final Coupling Reaction : The furan derivative is coupled with the tetrahydroquinoline moiety to produce the final compound.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on Antimicrobial Activity : A study published in MDPI demonstrated that various furan derivatives inhibited the growth of Candida albicans and other pathogenic bacteria .
- Mechanistic Insights : Research highlighted that the interaction of these compounds with bacterial enzymes could lead to their antimicrobial effects, emphasizing the importance of structure in determining activity .
Q & A
Q. Key Modifications :
- Position 1 : Replace furan-2-carbonyl with thiophene-2-carbonyl to enhance lipophilicity (logP increase by ~0.5) .
- Position 6 : Substitute 3,3-dimethylbutanamide with thiophene-2-carboximidamide to improve nNOS binding (ΔIC50 = 10 nM → 2 nM) .
Pharmacokinetic Optimization : - Introduce methylamino groups at position 1 to reduce hERG inhibition (IC50 >30 μM) and increase oral bioavailability (18% → 60%) .
What computational methods predict target interactions?
- Molecular Docking : Use AutoDock Vina to model binding to nNOS’s heme-binding pocket. Key interactions include H-bonds with Glu592 and π-π stacking with Trp587 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes. Validate with experimental IC50 correlations .
How to resolve contradictions in biological assay data?
- Standardize Assays : Use identical enzyme batches (e.g., Baculovirus-expressed nNOS) and buffer conditions (pH 7.4, 25°C) .
- Orthogonal Validation : Confirm inhibition via isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) .
- Stability Testing : Assess compound degradation in assay buffers using LC-MS .
What in vivo models evaluate efficacy of similar compounds?
- Neuropathic Pain : Chung model (rat sciatic nerve ligation) with oral dosing (10–30 mg/kg) to measure mechanical allodynia reduction .
- Metabolic Disorders : High-fat diet-induced obesity mice to test glucose tolerance improvement (PTP1B inhibition) .
How to mitigate selectivity challenges in enzyme inhibition?
- SAR-Driven Design : Introduce polar groups (e.g., -OH, -NH2) to exploit differences in active-site hydrophobicity between nNOS and eNOS .
- Covalent Probes : Attach electrophilic warheads (e.g., acrylamide) to target non-conserved cysteine residues .
What strategies enable late-stage functionalization?
- Buchwald-Hartwig Amination : Introduce diverse amines at position 6 using Pd catalysts (e.g., XPhos Pd G3) .
- Click Chemistry : Attach triazole moieties via CuAAC reactions for SAR exploration .
How to prioritize compounds using ADMET profiling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
